![molecular formula C21H21NO5 B2772298 Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate CAS No. 1396877-45-4](/img/structure/B2772298.png)
Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate
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Overview
Description
“Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound that has been studied for its potential biological activities . It is related to the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)”, which is described as a fetal hemoglobin-inducing agent that acts as a nitric oxide (NO) donor, exhibiting pleiotropic effects as an anti-inflammatory and analgesic .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl) acetic acid. Further chlorination of this product forms 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . The second step involves the reaction of para-bromoaniline to yield N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied for their potential biological activities. For example, the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)” has been shown to act as a NO donor, inhibiting platelet aggregation and reducing inflammation associated with sickle cell anemia .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . They have been used in the design of new molecules due to their wide range of applications .
Herbicides
These compounds have also found use in the development of herbicides . Their unique chemical structure can be leveraged to target specific plant pests.
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful in the creation of colorants and dyes .
Polymer Additives
N-isoindoline-1,3-diones can be used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors.
Organic Synthesis
These compounds have been used in organic synthesis . Their reactivity and diverse synthetic strategies make them valuable in the construction of complex organic compounds .
Photochromic Materials
N-isoindoline-1,3-diones have applications in the development of photochromic materials . These are materials that change color in response to light exposure.
Anticancer Agents
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Microtubule-targeting Agents
Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . Indole-based compounds have been synthesized in the pursuit of increasingly more potent anti-tumor agents .
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, which this compound is a part of, have been studied for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with various biological targets due to their diverse chemical reactivity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .
Result of Action
Isoindoline-1,3-dione derivatives are known to have diverse biological activities .
Safety and Hazards
The safety and hazards of similar compounds have been studied in the context of their potential biological activities. For example, the compound “2-((4-(1,3-dioxoisoindolin-2-yl)benzyl)amino)-2-oxoethyl-2-(4-methoxyphenyl)acetate (1h)” has been identified as a new dual cholinesterase and beta-secretase inhibitor without toxicity .
Future Directions
The future directions for the study of “Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” and similar compounds could involve further investigation of their potential biological activities, such as their roles as NO donors, anti-inflammatory agents, and inhibitors of cholinesterase and beta-secretase . Further studies are needed to confirm their viability as therapeutic agents .
properties
IUPAC Name |
benzyl 3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-14(2)27-17-10-6-9-16-19(17)21(25)22(20(16)24)12-11-18(23)26-13-15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGNMUHDXDXQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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